N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a benzothieno-pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorothieno[2,3-d]pyrimidine with benzylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholinoethyl)-6-(tert-pentyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
- 3-ethyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
N-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine stands out due to its specific benzyl substitution, which can enhance its binding affinity to certain molecular targets. This unique structural feature may contribute to its higher potency and selectivity compared to similar compounds .
Properties
Molecular Formula |
C17H17N3S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-benzyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H17N3S/c1-2-6-12(7-3-1)10-18-16-15-13-8-4-5-9-14(13)21-17(15)20-11-19-16/h1-3,6-7,11H,4-5,8-10H2,(H,18,19,20) |
InChI Key |
FSEIDWWJETXXGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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